molecular formula C15H12ClNO2 B563016 rac Carprofen-d3 CAS No. 1173019-42-5

rac Carprofen-d3

Katalognummer: B563016
CAS-Nummer: 1173019-42-5
Molekulargewicht: 276.734
InChI-Schlüssel: PUXBGTOOZJQSKH-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Metabolic Reactions

rac Carprofen-d3 undergoes hepatic metabolism similar to non-deuterated carprofen but with altered kinetics due to the kinetic isotope effect . Key pathways include:

Cytochrome P450 (CYP450) Oxidation

  • Primary Enzymes : CYP2C9 and CYP3A4 mediate hydroxylation and oxidation .
  • Isotope Effect : Deuterium substitution reduces the rate of oxidative metabolism, increasing plasma half-life compared to non-deuterated carprofen .

Glucuronidation

  • The carboxylic acid group undergoes glucuronide conjugation via UGT1A3/1A9 enzymes, forming water-soluble metabolites excreted in urine .

Metabolite Profile :

MetaboliteRelative Abundance (%)
Glucuronide conjugate75–80
Hydroxylated forms15–20
Unchanged parent<5

Data derived from carprofen studies; deuterated analogs show delayed clearance .

Thermal and Chemical Stability

  • Storage Conditions : Stable at 2–8°C under inert atmosphere .
  • Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides), leading to decomposition .

Decomposition Products :

  • Toxic gases (HCl, NOx_x) under combustion .
  • No hazardous byproducts under standard laboratory conditions .

Stereochemical Considerations

  • Enantiomer Dynamics : R(-)-carprofen is the predominant enantiomer in plasma and tissues due to stereoselective metabolism .
  • Deuterium Impact : Alters enantiomer ratios in vivo, potentially modulating anti-inflammatory efficacy .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Efficacy

Pharmacokinetic Studies
Rac Carprofen-d3 exhibits significant pharmacokinetic properties that enhance its therapeutic efficacy. In studies involving various animal models, this compound demonstrated high bioavailability and a long half-life, making it effective for prolonged pain relief. For instance, a study on mice indicated that plasma concentrations remained above therapeutic levels for extended periods after administration .

Table 1: Pharmacokinetic Parameters of this compound

Study ReferenceDose (mg/kg)Cmax (μg/mL)Half-life (h)Therapeutic Level (μg/mL)
1010314.920-24
2018510.220-24

Clinical Applications

Veterinary Medicine
this compound is extensively used in veterinary settings for managing pain and inflammation in animals such as dogs, cats, and livestock. It has been shown to be effective in treating conditions like osteoarthritis and postoperative pain . A randomized controlled trial involving dogs indicated that those treated with carprofen showed significantly improved mobility compared to the placebo group .

Table 2: Clinical Efficacy of this compound in Animals

ConditionSpeciesTreatment Outcome
OsteoarthritisDogsImproved mobility and reduced pain
Bovine respiratory diseaseCattleEnhanced recovery when combined with antibiotics
Postoperative painVariousSignificant reduction in pain behaviors

Antimicrobial Properties

Recent studies have uncovered this compound's potential as an antimicrobial agent. Research indicates that carprofen can inhibit the growth of Mycobacterium tuberculosis, highlighting its role in combating drug-resistant strains of tuberculosis . The mechanisms involve disrupting bacterial respiration and inhibiting drug efflux mechanisms, which could pave the way for new therapeutic strategies against resistant infections.

Case Studies

  • Case Study on Pain Management in Dogs
    A clinical trial assessed the effectiveness of this compound in managing chronic pain associated with osteoarthritis in dogs. The study involved 70 dogs treated with either this compound or a placebo over two weeks. Results showed that dogs receiving this compound had significantly improved lameness scores compared to the placebo group, demonstrating its efficacy as an analgesic .
  • Antimicrobial Activity Against Tuberculosis
    A laboratory study investigated the bactericidal effects of this compound on Mycobacterium tuberculosis. The findings revealed that at concentrations of 40 mg/L, this compound effectively inhibited the growth of both replicating and non-replicating bacterial cells. This study suggests that this compound could be developed as part of a novel treatment regimen for tuberculosis, especially in cases resistant to conventional therapies .

Wirkmechanismus

The mechanism of action of rac Carprofen-d3 is similar to that of carprofen. It primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the synthesis of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Biologische Aktivität

Rac Carprofen-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, primarily used in veterinary medicine for pain relief and inflammation control. Its biological activity is primarily attributed to its mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. This article provides an overview of the biological activity of this compound, including its pharmacokinetics, biochemical pathways, and relevant case studies.

Inhibition of Prostaglandin Synthesis
this compound functions by inhibiting COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins. This inhibition results in reduced inflammatory responses and pain relief. The compound's action is particularly significant in conditions characterized by acute and chronic inflammation.

Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By blocking COX activity, this compound decreases levels of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammation.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be utilized as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Carprofen in various animal models. Notably:

  • Absorption : Following subcutaneous administration in mice at a dose of 20 mg/kg, maximum plasma concentrations were observed at approximately 133.4 ± 11.3 μg/ml after one hour.
  • Elimination Half-life : The elimination half-life was noted to be around 8.52 hours.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits several cellular effects:

  • Neutrophil Activity : The compound has been shown to decrease the formation of neutrophil extracellular traps (NETs) and downregulate gene expression related to inflammation.
  • Gene Expression Modulation : It influences pro-inflammatory gene expression, potentially altering the immune response during inflammatory conditions.

Study 1: Anti-inflammatory Effects

A study involving the application of this compound in a model of arthritis demonstrated significant reductions in joint swelling and pain behaviors in treated animals compared to controls. The results indicated that this compound effectively mitigated inflammatory responses associated with joint diseases.

Study 2: Pharmacokinetic Profiling

Another study utilized this compound as a tracer to investigate the metabolic pathways of Carprofen. The research highlighted that deuterium labeling allowed for precise tracking of metabolites in biological samples over time, providing insights into the drug's metabolic fate across different species .

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the therapeutic outcomes associated with this compound:

  • Optimal Dosage Regimen : Simulation studies suggest that administering 4 mg/kg every 24 hours achieves therapeutic levels comparable to those observed in other species.
  • Temporal Effects : Continuous administration over five days resulted in stable plasma levels around 60 µg/ml, indicating a steady-state concentration conducive for therapeutic efficacy.

Summary Table of Biological Activity

Parameter Observation
MechanismCOX inhibition
Primary PathwayProstaglandin synthesis
AbsorptionMax plasma concentration: 133.4 ± 11.3 μg/ml
Elimination Half-lifeApproximately 8.52 hours
Optimal Dosage4 mg/kg every 24 hours
Cellular EffectsDecreased NET formation; downregulated pro-inflammatory genes

Eigenschaften

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661858
Record name 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-42-5
Record name 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-42-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac Carprofen-d3
Reactant of Route 2
rac Carprofen-d3
Reactant of Route 3
rac Carprofen-d3
Reactant of Route 4
rac Carprofen-d3
Reactant of Route 5
rac Carprofen-d3
Reactant of Route 6
rac Carprofen-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.